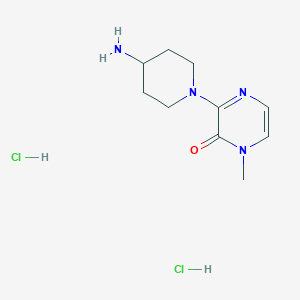
3-(4-Aminopiperidin-1-yl)-1-methyl-1,2-dihydropyrazin-2-one dihydrochloride
説明
3-(4-Aminopiperidin-1-yl)-1-methyl-1,2-dihydropyrazin-2-one dihydrochloride, also known as 4-AP-1-MPD, is a piperidine derivative that has been used in a variety of scientific research applications. It is a white powder that has a melting point of around 225°C. 4-AP-1-MPD has been studied for its ability to modulate a variety of biochemical and physiological pathways, and has been found to be useful for a variety of laboratory experiments.
科学的研究の応用
Synthesis Processes and Intermediate Formation
- A key intermediate for TAK-779, a small-molecule nonpeptide CCR5 antagonist, is synthesized through a scalable method using commercially available reagents. This process involves reductive alkylation and alkylation steps leading to a significant yield of the target compound (Hashimoto et al., 2002).
Mechanistic Insights and Chemical Properties
- Studies revealed that 1,2-dihydropyrazin-2-one derivatives with aminoalkyl groups are beneficial for constructing potent and selective opioid mimetics. These studies help understand the chemical properties and reactions, like catalytic hydrogenation and cyclization mechanisms, of related compounds (Miyazaki et al., 2005).
Pharmacological Applications and Drug Design
3-(4-Aminopiperidin-1-yl)-1-methyl-1,2-dihydropyrazin-2-one dihydrochloride is involved in the synthesis of various pharmacological agents. These agents target diverse biological activities, such as pain and inflammation treatment, with potential utility in conditions like osteoarthritis and neuropathic pain (Norman, 2012).
It's also used in the synthesis of novel magnolol derivatives for treating non-small cell lung cancer (NSCLC). These derivatives exhibit potent antiproliferative activities and can induce cell cycle arrest, apoptosis, and autophagy in cancer cells (Zhao et al., 2020).
特性
IUPAC Name |
3-(4-aminopiperidin-1-yl)-1-methylpyrazin-2-one;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N4O.2ClH/c1-13-7-4-12-9(10(13)15)14-5-2-8(11)3-6-14;;/h4,7-8H,2-3,5-6,11H2,1H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJZFKXBPEUTVBS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C(C1=O)N2CCC(CC2)N.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18Cl2N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Aminopiperidin-1-yl)-1-methyl-1,2-dihydropyrazin-2-one dihydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



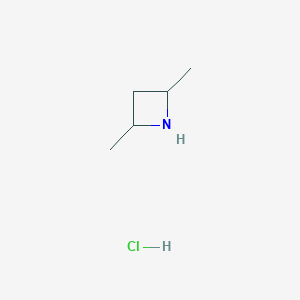

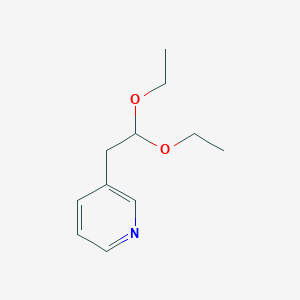


![tert-butyl 2-[N-(morpholin-2-ylmethyl)methanesulfonamido]acetate](/img/structure/B1383329.png)
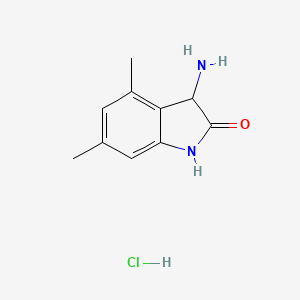

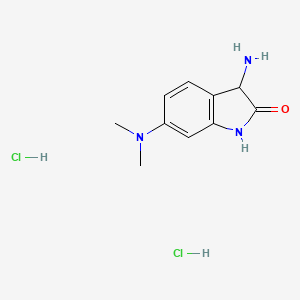
![2-[(2-aminoethyl)(methyl)amino]-N,N-dimethylacetamide dihydrochloride](/img/structure/B1383338.png)
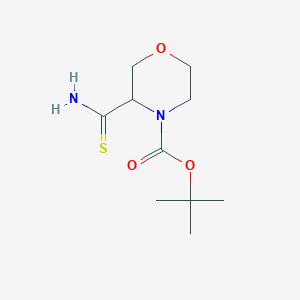
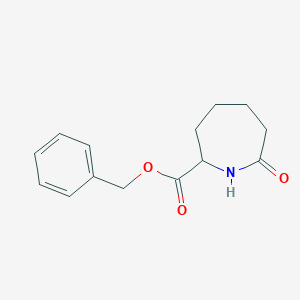
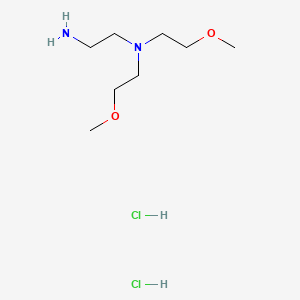
![3-Amino-2-[(3,4,5-trifluorophenyl)methyl]propanoic acid hydrochloride](/img/structure/B1383345.png)